2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-11(3)7-12(13)16/h5-7,10,18H,8H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPUNHKFMFYMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 2-cyano-3-methylbutanoyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chloroacetamide Herbicides ()
Chloroacetamides are a major class of herbicides targeting weed growth inhibition. Key comparisons include:
| Compound Name | Substituents on Acetamide | Use/Activity | Key Features |
|---|---|---|---|
| Target Compound | 2-chloro-4-methylanilino; 2-cyano-3-methylbutan-2-yl | Potential herbicide | Cyano group enhances polarity; branched alkyl chain may reduce volatility |
| Alachlor | N-(2,6-diethylphenyl)-N-(methoxymethyl) | Herbicide | Methoxymethyl group improves soil mobility; widely used in maize/cotton |
| Pretilachlor | N-(2,6-diethylphenyl)-N-(2-propoxyethyl) | Rice paddy herbicide | Propoxyethyl chain increases hydrophobicity |
Key Differences :
- The target compound’s cyano group distinguishes it from alachlor and pretilachlor, which feature ether-based substituents. This difference may alter soil adsorption and degradation rates .
- The branched alkyl chain in the target compound could reduce metabolic breakdown compared to linear chains in analogs.
Pharmacologically Active Acetamides ()
Acetamides with aromatic or heterocyclic substituents often exhibit receptor-binding activity:
Comparison with Target Compound :
- The target lacks a heterocyclic core (e.g., pyridazinone or benzothiazole), which is critical for receptor binding in and compounds.
- Its chloro-methylanilino group may confer herbicidal rather than pharmacological activity due to structural alignment with agrochemicals .
Thiazolidinone and Triazole Derivatives ()
Synthetic procedures for acetamides with thiazolidinone () or triazole () moieties highlight structural diversity:
| Compound () | Substituents | Notable Features |
|---|---|---|
| 2-{[5-{[(3-chlorophenyl)amino]methyl}-4H-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Triazole-sulfanyl; chlorophenyl | Potential antifungal activity |
Key Contrast :
- The target compound’s cyano and branched alkyl groups contrast with the sulfanyl-triazole motif in , which is designed for enhanced bioactivity via sulfur-mediated interactions.
Physicochemical and Toxicological Considerations
- Toxicity: notes that cyano-containing acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) have understudied toxicological profiles. This suggests the target compound may require rigorous evaluation for environmental and mammalian toxicity .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is , with a molecular weight of approximately 252.73 g/mol. The structure features a chloro-substituted aniline moiety, which is often associated with various biological activities, including anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in tumor cells. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process. In vitro studies have demonstrated that these compounds can effectively inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
The proposed mechanism of action for this class of compounds includes:
- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway leading to increased caspase-3 activity.
- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G1/S phase transition.
- DNA Damage Response : Induction of DNA damage that triggers cellular repair mechanisms, ultimately leading to cell death if the damage is irreparable.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effect of various acetamide derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against A549 and C6 cell lines, with some compounds showing IC50 values in the low micromolar range .
- Mechanistic Insights : Another investigation focused on understanding how these compounds affect mitochondrial function and reactive oxygen species (ROS) production in cancer cells. The findings suggested that increased ROS levels correlated with enhanced apoptosis, supporting the notion that oxidative stress plays a role in their anticancer activity .
Summary of Biological Activities
| Compound Name | Biological Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | A549 | 5.0 |
| Similar Derivative A | Anticancer | C6 | 7.5 |
| Similar Derivative B | Induces Apoptosis | A549 | 4.0 |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to cell death |
| Cell Cycle Arrest | Inhibition at G1/S phase |
| DNA Damage Response | Triggering repair mechanisms via DNA damage |
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For analogous acetamide derivatives, substitution reactions under alkaline conditions (e.g., KOH/EtOH) are effective for introducing aromatic moieties, followed by nitro-group reduction using Fe/HCl . Condensation with cyanoacetic acid derivatives under dehydrating agents (e.g., DCC or EDC) yields the target compound. Optimization may involve solvent selection (polar aprotic solvents enhance reactivity) and temperature control (60–80°C for condensation). Reaction progress should be monitored via TLC or HPLC.
Q. Table 1: Example Synthesis Workflow for Analogous Compounds
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Q. How can researchers assess the purity of this compound for in vitro studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Melting Point : Sharp melting range (e.g., 150–152°C) indicates purity.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to model binding affinity with target proteins (e.g., kinase domains).
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
- Mutagenesis Studies : Identify critical amino acid residues in target proteins via site-directed mutagenesis .
Q. How should contradictory bioactivity data across studies be resolved?
- Dose-Response Replication : Validate activity across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., using RevMan or R packages).
- Structural Analog Comparison : Test derivatives to isolate structural determinants of activity .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Biodegradation Studies : Use OECD 301/302 guidelines with activated sludge or soil microbiota to track half-life.
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Ecotoxicology Models : Use Daphnia magna or Danio rerio (zebrafish) to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
